5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile
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Overview
Description
“5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile” is a complex organic compound that features a combination of furan, piperazine, oxazole, and tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan-2-carbonyl piperazine intermediate: This step might involve the reaction of furan-2-carboxylic acid with piperazine under dehydrating conditions.
Synthesis of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Coupling of intermediates: The final step would involve coupling the furan-2-carbonyl piperazine intermediate with the oxazole derivative under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Medicine
The compound may serve as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Applications in materials science, such as the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(phenyl)oxazole-4-carbonitrile
- 5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
Uniqueness
The presence of the p-tolyl group in “5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile” may confer unique steric and electronic properties, potentially enhancing its reactivity or specificity in certain applications compared to similar compounds.
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14-4-6-15(7-5-14)18-22-16(13-21)20(27-18)24-10-8-23(9-11-24)19(25)17-3-2-12-26-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZQEKDZMJDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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